5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 70452-19-6
VCID: VC21282600
InChI: InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
SMILES: C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Molecular Formula: C16H12BrNO3
Molecular Weight: 346.17 g/mol

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one

CAS No.: 70452-19-6

Cat. No.: VC21282600

Molecular Formula: C16H12BrNO3

Molecular Weight: 346.17 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one - 70452-19-6

Specification

CAS No. 70452-19-6
Molecular Formula C16H12BrNO3
Molecular Weight 346.17 g/mol
IUPAC Name 5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one
Standard InChI InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
Standard InChI Key HDJIGQVKYKULKF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator